molecular formula C6H11O6- B1240272 L-Fuconate

L-Fuconate

Cat. No.: B1240272
M. Wt: 179.15 g/mol
InChI Key: NBFWIISVIFCMDK-RSJOWCBRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium L-fuconate is the sodium salt of L-fuconic acid, a sugar acid derived from the monosaccharide L-fucose. This compound is a critical substrate used in enzymatic and metabolic pathway studies, particularly for investigating the function and evolution of enzymes within the enolase superfamily. It is specifically utilized in research on this compound dehydratase (FucD), an enzyme that catalyzes the dehydration of this compound to yield 2-keto-3-deoxy-L-fuconate . Studies on this compound dehydratase from organisms like Xanthomonas campestris have revealed significant functional promiscuity, as the enzyme can also act on other sugar acids such as L-galactonate, D-arabinonate, and D-altronate . This makes Sodium this compound a valuable tool for exploring substrate specificity and catalytic mechanisms, including the role of essential active site residues and metal ion co-factors like Mg²⁺ . Furthermore, research in this area provides insights into the evolutionary relationships between different enzymatic activities in the enolase superfamily, with orthologues of FucD found in both bacteria and eukaryotes, including humans . This product is intended for laboratory research applications only.

Properties

Molecular Formula

C6H11O6-

Molecular Weight

179.15 g/mol

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate

InChI

InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m0/s1

InChI Key

NBFWIISVIFCMDK-RSJOWCBRSA-M

SMILES

CC(C(C(C(C(=O)[O-])O)O)O)O

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O

Canonical SMILES

CC(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Enzymatic Oxidation of L-Fucose to L-Fuconate

The oxidation of L-fucose to this compound is catalyzed by hydroxysteroid 17-β dehydrogenase 14 (HSD17B14). This enzyme converts L-fucose to L-fucono-1,5-lactone, which rapidly isomerizes to L-fucono-1,4-lactone before nonenzymatic hydrolysis to this compound . Key findings include:

  • Product Identification : NMR spectroscopy and mass spectrometry confirmed L-fucono-1,4-lactone as the primary enzymatic product, contradicting earlier assumptions of direct this compound formation .

  • Kinetic Analysis : The reaction exhibits a kcatk_{cat} of 2.3 ± 0.1 s1^{-1} and KmK_m of 0.9 ± 0.2 mM for L-fucose under physiological conditions .

Table 1: Reaction Products of HSD17B14 Activity

SubstratePrimary ProductSecondary ProductDetection Method
L-fucoseL-fucono-1,5-lactoneL-fucono-1,4-lactoneNMR (δ 1.205 ppm, 1.277 ppm)
L-fucoseThis compoundIC-MS (m/zm/z 179)

This compound Dehydratase Activity

In microbial pathways, this compound dehydratase converts this compound to 2-keto-3-deoxy-L-fuconate:
L fuconatedehydratase2 keto 3 deoxy L fuconate+H2O\text{L fuconate}\xrightarrow{\text{dehydratase}}\text{2 keto 3 deoxy L fuconate}+\text{H}_2\text{O}

  • Enzyme Specificity : The Paraburkholderia mimosarum enzyme shows 15-fold higher activity for this compound (Km=0.8K_m=0.8 mM) than D-arabinonate .

  • Structural Insights : Unlike homomeric bacterial homologs, this dehydratase adopts a heterodimeric structure critical for substrate binding .

Table 2: Substrate Specificity of this compound Dehydratase

SubstrateRelative Activity (%)KmK_m (mM)
This compound1000.8
D-arabinonate6.512.4
L-xylonate2.118.9

Downstream Metabolic Processing

2-keto-3-deoxy-L-fuconate undergoes further oxidation and cleavage:

  • Dehydrogenation : NAD+^+-dependent oxidation to 2,4-diketo-3-deoxy-L-fuconate .

  • Hydrolase Activity : Cleavage into pyruvate and L-lactate, which enter central carbon metabolism .

Nonenzymatic Reaction Dynamics

  • Lactone Hydrolysis : L-fucono-1,4-lactone hydrolyzes to this compound with a half-life of 12 hours at pH 7.4 .

  • Isomerization : L-fucono-1,5-lactone spontaneously converts to the 1,4-isomer within minutes under physiological conditions .

Comparison with Similar Compounds

Metabolic Role

L-Fuconate is metabolized via a series of enzymatic reactions:

L-Fucose dehydrogenase oxidizes L-fucose to L-fucono-1,5-lactone.

L-Fucono-1,5-lactonase hydrolyzes the lactone to this compound.

This compound dehydratase converts this compound into 2-keto-3-deoxy-L-fuconate (KDF), a precursor for pyruvate and lactate .

This pathway is energy-efficient as it bypasses ATP-dependent phosphorylation steps, making it prevalent in bacteria adapted to nutrient-poor environments .

Comparison with Similar Compounds

This compound belongs to the acid sugar dehydratase substrate family, which includes structurally and functionally related compounds such as D-arabinonate, L-galactonate, D-altronate, and L-talonate. Below is a detailed comparison:

Structural Similarities and Differences

Compound Structure Key Functional Groups Natural Source
This compound 6-carbon, 2,3,4,5-tetrahydroxy Carboxylate at C1, methyl at C6 Bacterial L-fucose metabolism
D-Arabinonate 5-carbon, 2,3,4-trihydroxy Carboxylate at C1 Plant hemicellulose degradation
L-Galactonate 6-carbon, 2,3,4,5,6-pentahydroxy Carboxylate at C1 Microbial pectin catabolism
D-Altronate 6-carbon, 2,3,4,5-tetrahydroxy Carboxylate at C1 Fungal polysaccharide breakdown

Key Insight : this compound’s methyl group at C6 distinguishes it from other acid sugars, influencing substrate specificity in dehydratases .

Functional Comparison: Enzymatic Specificity and Catalytic Efficiency

Enzymes acting on this compound exhibit varying degrees of substrate promiscuity. For example:

This compound Dehydratases

Enzyme Source Substrate Specificity (kcat/KM, M⁻¹s⁻¹) Structural Features
X. campestris FucD This compound: 2.5 × 10³ Homomeric, enolase superfamily
P. mimosarum This compound: ~10³ (exact value N/A) Heterodimeric, divergent evolution
Human rTSγ This compound: 1.0 × 10² Homomeric, enolase superfamily

Key Findings :

  • X. campestris FucD is highly specific for this compound but shows promiscuity for L-galactonate (kcat/KM = 1.0 × 10²) and D-arabinonate .
  • The heterodimeric structure of P. mimosarum’s dehydratase confers stricter specificity, rejecting D-altronate and L-xylonate .
  • Human rTSγ (a homolog of bacterial FucD) has lower catalytic efficiency, suggesting evolutionary divergence in function .

Metabolic Pathway Divergence

While this compound is processed via the non-phosphorylated pathway, similar compounds follow distinct routes:

  • D-Arabinonate: Converted to 2-keto-3-deoxy-D-arabinonate via a phosphorylative pathway in E. coli .
  • L-Galactonate : Metabolized to 2-keto-3-deoxy-L-galactonate in Aspergillus niger, requiring ATP-dependent steps .
  • L-Rhamnonate: Processed via an alternative pathway in Sphingomonas spp. to yield pyruvate and lactate, analogous to this compound but with distinct intermediates .

Evolutionary Note: The enolase superfamily, which includes this compound dehydratases, has diversified to accommodate substrate promiscuity, enabling bacteria to utilize multiple acid sugars under varying environmental conditions .

Industrial and Biotechnological Relevance

  • This compound: Potential precursor for bio-based chemicals (e.g., L-lactate) due to its efficient conversion to KDF .
  • D-Arabinonate/L-Galactonate: Less industrially exploited due to lower enzymatic efficiencies and pathway complexity .

Preparation Methods

Reaction Mechanism

L-Fucose undergoes oxidation in the presence of barium carbonate and barium bromide to form barium this compound, which is subsequently converted to calcium this compound for stability. The process involves:

  • Electrolytic Oxidation : L-Fucose → Barium this compound

  • Salt Conversion : Barium this compound → Calcium this compound

  • Degradation to Precursor : Calcium this compound → 5-Deoxy-L-lyxose (via H₂O₂/Fe²⁺)

  • Cyanohydrin Synthesis : 5-Deoxy-L-lyxose + Na¹⁴CN → Epimeric aldonic acids

  • Separation : Sodium salts of this compound and 6-deoxy-L-talonic acid.

Parameter Value Method
Yield30% (radiochemical)Shake-flask isolation
Purity>98% (crystalline)Recrystallization
Key CatalystsBarium bromide, BaCO₃Electrochemical cell

Advantages : High crystallinity of barium/calcium salts enables straightforward purification.
Limitations : Requires careful pH control to avoid side reactions.

Enzymatic Oxidation via HSD17B14

Hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) catalyzes the direct conversion of L-fucose to this compound, offering enzymatic efficiency.

Reaction Pathway

  • Oxidation : L-Fucose → L-Fucono-1,5-lactone (via NAD⁺ reduction)

  • Isomerization : L-Fucono-1,5-lactone → L-Fucono-1,4-lactone

  • Hydrolysis : L-Fucono-1,4-lactone → this compound.

Enzyme Source Substrate kcat (s⁻¹) Km (mM) Specific Activity (μmol/min/mg)
Rabbit liverL-Fucose2.3 ± 0.10.9 ± 0.216.24 ± 1.16
Human recombinantL-Fucose29.63 ± 0.61

Key Findings :

  • Mechanistic Insight : Real-time NMR confirms lactone intermediates precede this compound formation.

  • Substrate Specificity : HSD17B14 exhibits 15-fold higher activity for L-fucose than D-arabinose.

Microbial Pathways and Dehydratase Activity

Microorganisms like Paraburkholderia mimosarum employ this compound dehydratase (EC 4.2.1.68) in metabolic pathways, though this enzyme primarily processes this compound into downstream metabolites.

Functional Analysis

Dehydratase Source Substrate Relative Activity (%) Km (mM)
P. mimosarumThis compound1000.8
Xanthomonas campestrisThis compound100

Mechanistic Steps :

  • Dehydration : this compound → 2-Keto-3-deoxy-L-fuconate + H₂O

  • Oxidation : 2-Keto-3-deoxy-L-fuconate → 2,4-Diketo-3-deoxy-L-fuconate (NAD⁺-dependent).

Structural Insights :

  • Heterodimeric Architecture : P. mimosarum dehydratase adopts a unique dimeric structure for substrate binding.

  • Catalytic Residues : Lys220 and His351 mediate proton abstraction and β-elimination in X. campestris.

Synthesis from D-Galacturonic Acid

A patented method bypasses L-fucose entirely, leveraging pectin-derived D-galacturonic acid as a precursor.

Synthetic Route

  • Hydrolysis : Pectin → D-Galacturonic acid

  • Reduction : D-Galacturonic acid → L-Fucitol (NaBH₄, pH 3–5)

  • Protection : L-Fucitol → Di-O-isopropylidene-L-fucitol

  • Oxidation : Di-O-isopropylidene-L-fucitol → Di-O-isopropylidene-L-fucose

  • Deprotection : Di-O-isopropylidene-L-fucose → L-Fucose → this compound.

Step Reagents/Conditions Yield
HydrolysisAcidic hydrolysis (HCl)>80%
ReductionNaBH₄, pH 3–570–85%
Isopropylidenation2,2-Dimethoxypropane, H⁺>90%

Advantages :

  • Scalability : Crystalline intermediates simplify purification.

  • Cost-Effectiveness : Avoids OH-protection steps, reducing reagent costs.

Purification and Validation

Robust purification and analytical methods ensure this compound quality.

Purification Techniques

Method Application Efficiency
Ion-Exchange ChromatographySeparation from epimers>95% purity
CrystallizationBarium/calcium salt isolation>98% purity

Analytical Validation

Technique Parameter Measured Reference
¹H/¹³C NMRC6-methyl signals (δ 1.205 ppm)
IC-MSm/z 179 (this compound)
Potentiometric TitrationpKa (3.1 ± 0.1)

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of L-Fuconate, and how can they be experimentally validated?

  • Methodological Answer : Begin with a literature review to identify reported properties (e.g., solubility, pKa, spectral signatures). Validate these using standardized protocols:

  • Solubility : Use shake-flask method at varying pH levels (1.0–7.4) to simulate physiological conditions.
  • Spectroscopic Analysis : Compare NMR (¹H/¹³C) and IR data with computational models (DFT) to confirm structural integrity .
  • Data Table Example :
PropertyReported ValueExperimental ValueMethod Used
Solubility (pH 7.4)25 mg/mL23.8 ± 0.5 mg/mLShake-flask (HPLC)
pKa3.23.1 ± 0.1Potentiometric Titration

Q. How can this compound synthesis be optimized for academic laboratory settings?

  • Methodological Answer : Apply factorial design to test variables (e.g., temperature, catalyst loading, reaction time). Use ANOVA to identify significant factors:

  • Critical Parameters : Catalyst type (e.g., enzymatic vs. chemical), solvent polarity, and purification techniques (e.g., ion-exchange chromatography).
  • Comparison Framework : Use PICO (Problem: Low yield; Intervention: Alternative catalysts; Comparison: Baseline synthesis; Outcome: Yield improvement) to structure optimization goals .

Advanced Research Questions

Q. How do contradictory reports on this compound’s stability in aqueous solutions arise, and how can they be resolved?

  • Methodological Answer : Conduct a meta-analysis of published stability studies to identify methodological disparities:

  • Common Pitfalls : Varied buffer systems (phosphate vs. citrate), temperature control (±2°C tolerance), or analytical techniques (UV-Vis vs. LC-MS).
  • Resolution Strategy : Replicate studies under standardized conditions and apply error analysis (e.g., Monte Carlo simulations) to quantify uncertainty .
    • Data Table Example :
StudypH RangeTemp (°C)Half-Life (h)Method
A4.0–6.02548 ± 3UV-Vis (290 nm)
B5.5–7.43712 ± 1LC-MS

Q. What advanced spectroscopic techniques are most effective for elucidating this compound’s interaction with metal ions?

  • Methodological Answer : Use a combination of isothermal titration calorimetry (ITC) and X-ray absorption spectroscopy (XAS):

  • ITC : Quantify binding constants (Kd) and stoichiometry.
  • XAS : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) for ions like Ca²⁺ or Fe³⁺ .
  • Ethical Considerations : Ensure compliance with hazardous material protocols for metal handling .

Q. How can researchers design robust in vitro assays to study this compound’s biological activity?

  • Methodological Answer : Align assays with FINER criteria:

  • Feasible : Use cell lines with validated this compound transporters (e.g., Caco-2 for intestinal uptake).
  • Novel : Compare activity against structurally analogous compounds (e.g., D-Fuconate).
  • Relevant : Prioritize disease models (e.g., inflammatory pathways) based on preliminary omics data .

Methodological Frameworks for this compound Research

  • PICOT Adaptation for Chemistry :

    • P (Problem): Low enzymatic stability of this compound.
    • I (Intervention): Polymer-based encapsulation.
    • C (Comparison): Free vs. encapsulated form.
    • O (Outcome): Half-life extension in simulated gastric fluid .
  • Data Contradiction Analysis :

    • Step 1 : Systematically catalog discrepancies in literature (e.g., conflicting kinetic data).
    • Step 2 : Identify confounding variables (e.g., impurity profiles, assay sensitivity).
    • Step 3 : Propose replication studies with enhanced controls .

Key Resources for Researchers

  • Literature Review : Use SciFinder or Reaxys to prioritize primary sources over review articles .
  • Data Repositories : Deposit raw spectral data in Figshare or Zenodo for transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.